molecular formula C21H19FN2O6 B2963757 Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate CAS No. 385385-43-3

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2963757
CAS No.: 385385-43-3
M. Wt: 414.389
InChI Key: QHRKISKGOPYSDB-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative featuring a hydrazide-hydrazone scaffold. Its structure comprises:

  • A 2-methylbenzofuran-3-carboxylate core, providing a planar aromatic system.
  • A 2-oxoethoxy linker at the 5-position of the benzofuran ring.
  • A 4-fluorobenzoyl-substituted hydrazinyl group, introducing electron-withdrawing and lipophilic characteristics.

This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active hydrazone derivatives, such as MAO-B inhibitors and antimicrobial agents . Its synthesis typically involves coupling hydrazine derivatives with acyl chlorides or aldehydes under reflux conditions .

Properties

IUPAC Name

ethyl 5-[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6/c1-3-28-21(27)19-12(2)30-17-9-8-15(10-16(17)19)29-11-18(25)23-24-20(26)13-4-6-14(22)7-5-13/h4-10H,3,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRKISKGOPYSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzofuran core, hydrazine moiety, and an ethyl ester functional group. The synthesis typically involves multi-step reactions, beginning with the formation of the benzofuran framework followed by the introduction of the hydrazine derivative and subsequent modifications.

Synthesis Overview

  • Starting Materials :
    • 4-Fluorobenzoyl hydrazine
    • Ethyl 2-oxoethoxyacetate
    • Methylbenzofuran derivatives
  • Reaction Conditions :
    • Reactions are generally conducted under controlled temperatures using solvents like DMSO or dichlorobenzene.
    • Monitoring through thin-layer chromatography (TLC) ensures completion before purification.
  • Final Product :
    • The final product is isolated as a white solid after recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • H3 Receptor Antagonism : The compound has shown significant antagonistic activity at the human H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system .

Pharmacological Studies

  • In Vitro Studies :
    • The compound exhibited potent inhibition of H3 receptor binding with Ki values ranging from 0.1 to 5.8 nM in various assays.
    • It demonstrated selectivity over other receptor subtypes, indicating potential for reduced side effects .
  • In Vivo Studies :
    • Animal models have reported cognitive enhancement effects at doses as low as 0.01 mg/kg, suggesting efficacy in treating cognitive dysfunction .
    • Behavioral assays indicated that the compound does not induce locomotor activity, further supporting its safety profile .

Case Study 1: Cognitive Enhancement

A study involving adult rats assessed the impact of this compound on memory retention. The results indicated significant improvements in performance on tasks measuring short-term memory compared to controls.

Case Study 2: Neuropharmacological Effects

In a separate investigation, the compound was tested for its effects on neurotransmitter levels in the brain. Results showed increased levels of acetylcholine and serotonin, which are critical for cognitive processes.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
H3 Receptor BindingIn VitroKi = 0.1–5.8 nM
Cognitive EnhancementIn VivoSignificant effect
Neurotransmitter ModulationIn VivoIncreased ACh/Serotonin

Table 2: Synthesis Steps Overview

Step No.Reaction TypeKey ReagentsConditions
1Formation of BenzofuranMethylbenzofuran derivativesDMSO, reflux
2Hydrazine Coupling4-Fluorobenzoyl hydrazineRoom temperature
3EsterificationEthyl 2-oxoethoxyacetateAcid catalyst

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzofuran core, hydrazinyl linker, and aromatic acyl groups. Below is a comparative analysis with structurally related derivatives:

Compound Name Key Substituents Biological Activity/Properties References
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate 4-Methylbenzoyl (electron-donating group) Enhanced lipophilicity; potential antimicrobial activity (inferred from similar hydrazides).
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 6-Bromo, 4-fluorophenyl Increased steric bulk; potential impact on blood-brain barrier permeability.
Ethyl 5-(4-bromophenyl)-1-(2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate 4-Bromophenyl, hydroxybenzylidene MAO-B inhibition, neuroprotective effects; confirmed stability in biological matrices.
Ethyl 4-(3-ethoxy-4-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)-2,7,7-trimethyl-...carboxylate 4-Hydroxybenzylidene, polyhydroquinoline core Calcium-channel-blocking activity; improved solubility due to hydroxyl group.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to the 4-methylbenzoyl analogue (electron-donating) due to its electron-withdrawing nature .
  • Hydrazone Modifications : Hydroxybenzylidene hydrazones (e.g., ) exhibit stronger hydrogen-bonding capacity, correlating with MAO-B inhibitory activity, while the target compound’s fluorobenzoyl group may favor hydrophobic interactions in enzyme pockets.
Physicochemical Properties
  • Thermal Stability : Melting points for similar hydrazones range from 206–437 K , with fluorinated compounds expected to exhibit higher thermal stability due to stronger C–F bonds.

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